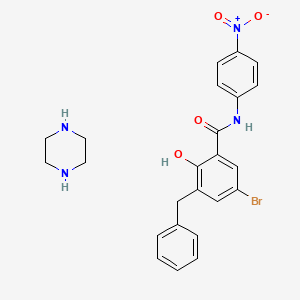
PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE is a complex organic compound with the molecular formula C24H25BrN4O4 and a molecular weight of 513.395 g/mol . This compound is notable for its unique structure, which includes a benzyl group, a bromine atom, a hydroxy group, and a nitrophenyl group attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzyl group is introduced through a Friedel-Crafts alkylation reaction, while the bromine atom is added via bromination. The hydroxy group is introduced through a hydroxylation reaction, and the nitrophenyl group is attached using a nitration reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reactions .
化学反応の分析
Types of Reactions
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with enzyme active sites, while the bromine atom and hydroxy group can form hydrogen bonds with target proteins .
類似化合物との比較
Similar Compounds
- 3-benzyl-5-bromo-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
- 3-benzyl-5-bromo-2-hydroxy-N-(2-methoxyphenyl)benzamide
- 3-benzyl-5-bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Uniqueness
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
115815-30-0 |
|---|---|
分子式 |
C24H25BrN4O4 |
分子量 |
513.4 g/mol |
IUPAC名 |
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide;piperazine |
InChI |
InChI=1S/C20H15BrN2O4.C4H10N2/c21-15-11-14(10-13-4-2-1-3-5-13)19(24)18(12-15)20(25)22-16-6-8-17(9-7-16)23(26)27;1-2-6-4-3-5-1/h1-9,11-12,24H,10H2,(H,22,25);5-6H,1-4H2 |
InChIキー |
JRLFASDFMLAABK-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O |
正規SMILES |
C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O |
Key on ui other cas no. |
115815-30-0 |
同義語 |
2-hydroxy-5-bromdiphenylmethane-3-carboxylate 4-nitroanilide VUFB 15269 VUFB-15269 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















